9-(5-Methyl-1,2-oxazol-3-yl)-8-[3-(propan-2-yloxy)phenyl]-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione
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Overview
Description
8-[3-(Methylethoxy)phenyl]-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(methylethoxy)phenyl]-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne, forming the isoxazole ring.
Construction of the Chromene Ring: This step involves the cyclization of a phenol derivative with an appropriate aldehyde under acidic conditions.
Formation of the Pyrrolino Ring: This can be synthesized through a condensation reaction involving an amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Catalysts such as bismuth (III) trifluoromethanesulfonate may be used to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Oxazole derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
8-[3-(Methylethoxy)phenyl]-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-[3-(methylethoxy)phenyl]-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The isoxazole ring is known to interact with various biological targets, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
8-(3-Isopropoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione: Similar structure but with an isopropoxy group instead of a methylethoxy group.
Trans-1,3-diaryl-2-(5-methylisoxazol-3-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines: Contains an isoxazole ring and a naphtho[1,2-e][1,3]oxazine ring.
Uniqueness
The uniqueness of 8-[3-(methylethoxy)phenyl]-9-(5-methylisoxazol-3-yl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methylethoxy group, in particular, may influence its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C28H22N2O5 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
14-(5-methyl-1,2-oxazol-3-yl)-13-(3-propan-2-yloxyphenyl)-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione |
InChI |
InChI=1S/C28H22N2O5/c1-15(2)33-19-9-6-8-18(14-19)24-23-25(31)21-12-11-17-7-4-5-10-20(17)26(21)34-27(23)28(32)30(24)22-13-16(3)35-29-22/h4-15,24H,1-3H3 |
InChI Key |
LNYGSDMXTJULRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CC(=CC=C6)OC(C)C |
Origin of Product |
United States |
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